synthesis and characterization of 5-(1H-pyrrol-1-yl)isophthalic acid
synthesis and characterization of 5-(1H-pyrrol-1-yl)isophthalic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-(1H-pyrrol-1-yl)isophthalic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 5-(1H-pyrrol-1-yl)isophthalic acid, a bifunctional organic linker of significant interest in the fields of materials science and drug development. Primarily utilized in the construction of advanced porous materials such as Metal-Organic Frameworks (MOFs), its unique structural attributes—a rigid aromatic core functionalized with both a heterocyclic pyrrole ring and meta-positioned carboxylic acids—make it a versatile building block for creating materials with tailored properties. This document offers field-proven insights into its preparation via the Paal-Knorr synthesis, robust analytical protocols for structural verification, and a discussion of its potential applications.
Introduction and Significance
5-(1H-pyrrol-1-yl)isophthalic acid is an aromatic dicarboxylic acid featuring a central benzene ring substituted with two carboxyl groups at the 1 and 3 positions, and a pyrrole ring at the 5 position. This molecular architecture imparts a combination of rigidity from the isophthalate backbone and functionality from the nitrogen-containing pyrrole moiety.
The primary driver for the synthesis of this compound is its application as an organic linker or "strut" in the design of Metal-Organic Frameworks (MOFs).[1][2] MOFs are crystalline materials constructed by linking metal ions or clusters with organic ligands, forming porous, high-surface-area structures.[3] The choice of the organic linker is paramount as it dictates the topology, pore size, and chemical functionality of the resulting framework. The dicarboxylic nature of 5-(1H-pyrrol-1-yl)isophthalic acid allows it to bridge multiple metal centers, while the pyrrole ring can introduce specific electronic properties or serve as a site for post-synthetic modification. Such tailored MOFs have potential applications in gas storage, catalysis, chemical sensing, and drug delivery.[4][5]
This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and validate this important chemical entity.
Synthetic Route: The Paal-Knorr Pyrrole Synthesis
The most direct and efficient method for preparing 5-(1H-pyrrol-1-yl)isophthalic acid is the Paal-Knorr pyrrole synthesis. This classic condensation reaction involves the formation of a pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[6]
Causality Behind Experimental Design:
-
Reactants: We select 5-aminoisophthalic acid as the primary amine source and 2,5-hexanedione (acetonylacetone) as the 1,4-dicarbonyl compound. The amino group on the isophthalic acid acts as the nucleophile required to initiate the reaction.[7]
-
Solvent and Catalyst: Glacial acetic acid is chosen as the solvent. It serves two critical functions: it provides a polar medium to dissolve the reactants and, more importantly, it acts as a weak acid catalyst. The acidic environment protonates the carbonyl oxygens of 2,5-hexanedione, making the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the subsequent dehydration steps required for aromatization of the pyrrole ring.[6]
-
Temperature: The reaction is conducted under reflux to provide the necessary activation energy for the multiple condensation and dehydration steps, ensuring a reasonable reaction rate and driving the equilibrium towards product formation.
Logical Synthesis Workflow
Detailed Experimental Protocol
Self-Validating System: This protocol includes purification and characterization steps that serve as checkpoints to validate the successful synthesis and purity of the target compound.
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-aminoisophthalic acid (e.g., 9.05 g, 0.05 mol).
-
Dissolution: Add 100 mL of glacial acetic acid to the flask. Stir the mixture to dissolve the 5-aminoisophthalic acid. Gentle warming may be required.
-
Addition of Dione: To the resulting solution, add 2,5-hexanedione (5.7 g, 5.8 mL, 0.05 mol) dropwise using a dropping funnel.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (3 x 50 mL) to remove residual acetic acid and then with cold diethyl ether (2 x 30 mL) to remove unreacted 2,5-hexanedione and organic impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight.
-
Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized 5-(1H-pyrrol-1-yl)isophthalic acid, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.
Characterization Workflow
Expected Analytical Data
The following table summarizes the expected data from the characterization of 5-(1H-pyrrol-1-yl)isophthalic acid (C₁₂H₉NO₄, Molecular Weight: 231.21 g/mol ).
| Technique | Expected Results & Interpretation |
| ¹H NMR | Solvent: DMSO-d₆~13.3 ppm (s, 2H): Carboxylic acid protons (-COOH).[8]~8.4 ppm (t, 1H): Proton at C2 of the isophthalate ring.~8.2 ppm (d, 2H): Protons at C4 and C6 of the isophthalate ring.~7.2 ppm (t, 2H): α-protons (C2', C5') of the pyrrole ring.~6.3 ppm (t, 2H): β-protons (C3', C4') of the pyrrole ring.[9] |
| ¹³C NMR | Solvent: DMSO-d₆~166 ppm: Carboxylic acid carbons (-C OOH).~140 ppm: C5 of the isophthalate ring (attached to N).~132 ppm: C1 and C3 of the isophthalate ring (attached to COOH).~125-130 ppm: Other aromatic carbons of the isophthalate ring.~120 ppm: α-carbons (C2', C5') of the pyrrole ring.~110 ppm: β-carbons (C3', C4') of the pyrrole ring. |
| FTIR (KBr) | ~3100-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid dimer hydrogen bonds.[10]~3120 cm⁻¹: Aromatic C-H stretching.~1720-1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[11]~1580 cm⁻¹: C=C stretching of the aromatic rings.~1350 cm⁻¹: C-N stretching.~730 cm⁻¹: Characteristic C-H out-of-plane bending for the pyrrole ring.[12] |
| Mass Spec. | Method: Electrospray Ionization (ESI-MS)[M-H]⁻: Expected at m/z 230.04, corresponding to the deprotonated molecule.[M+H]⁺: Expected at m/z 232.06.Fragmentation: Key fragments may include the loss of H₂O (m/z 213), CO₂ (m/z 187), and cleavage of the pyrrole ring.[13][14] |
| Thermal Analysis | Method: Thermogravimetric Analysis (TGA)The compound is expected to be thermally stable up to temperatures above 250-300 °C, which is a critical requirement for its use in the solvothermal synthesis of MOFs.[15] Significant weight loss above this temperature would correspond to decarboxylation and decomposition of the organic structure. |
Applications in Materials Science
The primary application of 5-(1H-pyrrol-1-yl)isophthalic acid is in the synthesis of porous coordination polymers and Metal-Organic Frameworks (MOFs).
-
Structural Versatility: The isophthalic acid moiety provides two coordination sites with a 120° angle, which is conducive to forming diverse and stable network topologies. The addition of functional groups, like the pyrrole ring, to the 5-position allows for fine-tuning of the framework's properties without disrupting the core geometry.[16]
-
Functional Pore Environments: The nitrogen atom within the pyrrole ring can act as a Lewis basic site, potentially influencing the framework's catalytic activity or its affinity for specific guest molecules like CO₂.
-
Post-Synthetic Modification: The pyrrole ring is amenable to various chemical reactions, such as electrophilic substitution, allowing for the chemical modification of the MOF after its initial synthesis. This enables the introduction of new functionalities into the porous structure.
Numerous studies have demonstrated the successful construction of MOFs using substituted isophthalic acid ligands for applications in catalysis, luminescence, and chemical sensing.[2][5][17] The title compound represents a valuable addition to the library of organic linkers available to materials scientists for the rational design of next-generation functional materials.
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